Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)10-5-4-9(15-10)8-12-6-2-3-7-12/h4-5H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGDSGGAXRHUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227768 | |
| Record name | Methyl 5-(1-pyrrolidinylmethyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26095-06-7 | |
| Record name | Methyl 5-(1-pyrrolidinylmethyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26095-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(1-pyrrolidinylmethyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide is then esterified using methanol and a catalyst like sulfuric acid to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the compound’s binding affinity and specificity for its target, while the furan ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Furan-2-carboxylate Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural features, bioactivities, and physicochemical properties of Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate and related compounds:
Key Comparisons
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro, fluoro in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate) enhance antimycobacterial activity by stabilizing π-π stacking interactions with bacterial targets . Hydroxymethyl () and methoxycarbonylethyl () groups confer antibacterial and antifungal activities, respectively, likely through hydrogen bonding or enzyme inhibition .
Synthetic vs. Natural Origins :
- Synthetic derivatives (e.g., ) often feature complex substituents for targeted interactions, while natural analogs () prioritize simpler, metabolically stable groups.
Crystal Packing and Stability :
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate exhibits planar molecular geometry with π-π stacking (3.72 Å between furan and phenyl rings), contributing to crystallinity and stability . Pyrrolidine-containing analogs may adopt less planar conformations due to steric hindrance, impacting packing efficiency.
Antimicrobial Spectrum :
- The fluorophenyl derivative () targets Mycobacterium tuberculosis, while the hydroxymethyl analog () is effective against Gram-positive bacteria. This suggests substituent-dependent selectivity.
Physicochemical Properties
- Solubility : Pyrrolidine’s basicity may enhance aqueous solubility compared to hydrophobic aryl groups (e.g., 2-Fluoro-4-nitrophenyl).
- Stability : Ester-containing derivatives (e.g., methoxycarbonylethyl in ) are prone to hydrolysis, whereas pyrrolidine’s cyclic structure offers metabolic resistance.
Biological Activity
Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a furan ring that contributes to its electronic properties, while the pyrrolidin-1-ylmethyl group enhances solubility and reactivity. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The furan ring facilitates π-π interactions and hydrogen bonding, while the pyrrolidine moiety may enhance binding affinity and specificity for these targets. This dual interaction mechanism is crucial in modulating biochemical pathways .
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viral infections. For instance, it has shown efficacy as a non-covalent inhibitor of SARS-CoV-2 papain-like protease (PLpro), demonstrating significant reductions in viral load in mouse models .
Antibacterial Activity
The compound exhibits notable antibacterial properties. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported at concentrations as low as 3.12 μg/mL .
Study 1: Antiviral Efficacy
In a study investigating the efficacy of various compounds against SARS-CoV-2, this compound was identified as a promising candidate with a potent inhibitory effect on viral replication in cell cultures and animal models .
Study 2: Antibacterial Properties
Another research focused on the antibacterial activity of pyrrolidine derivatives found that this compound significantly inhibited the growth of MRSA strains, showcasing its potential as an effective antimicrobial agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is beneficial.
| Compound Name | Structure Type | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|---|
| This compound | Furan | 3.12 | 4.69 |
| Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate | Furan | 6.25 | 8.00 |
| Methyl 5-(morpholin-1-ylmethyl)furan-2-carboxylate | Furan | 7.50 | 10.00 |
This table illustrates that this compound demonstrates superior antibacterial activity compared to its piperidine and morpholine counterparts.
Q & A
Q. Q1: What synthetic methodologies are commonly employed for introducing the pyrrolidinylmethyl group to the furan-2-carboxylate scaffold?
Methodological Answer: The synthesis typically involves alkylation or nucleophilic substitution at the C5 position of methyl furan-2-carboxylate derivatives. For example:
- Mitsunobu Reaction : Coupling pyrrolidinemethanol to the furan ring using diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF .
- SN2 Substitution : Reacting methyl 5-(chloromethyl)furan-2-carboxylate with pyrrolidine in DMF at 60–80°C for 12–24 hours .
- Catalytic Functionalization : Use of Sn-Beta or Zr-Beta zeolites to mediate alkylation under mild conditions, as demonstrated in analogous furan carboxylate systems .
Q. Q2: How can the purity and structural integrity of Methyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate be validated?
Methodological Answer:
Q. Q3: What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using fluorometric assays .
Advanced Research Questions
Q. Q4: How do reaction conditions (solvent, catalyst, temperature) influence the yield of the pyrrolidinylmethyl substitution?
Methodological Answer:
| Condition | Yield (%) | Byproducts | Reference |
|---|---|---|---|
| DMF, 80°C, 24h | 62 | 5-(chloromethyl) side product | |
| THF, DEAD, 0°C–RT | 78 | Triphenylphosphine oxide | |
| Sn-Beta, 120°C, 6h | 45 | None detected |
Optimization Strategy : Use design of experiments (DoE) to balance temperature, solvent polarity, and catalyst loading.
Q. Q5: How can computational chemistry predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., AChE) using AutoDock Vina. Compare binding energies with rivastigmine .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .
Q. Q6: What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values of this compound with analogs (e.g., methyl 5-(4-aminophenyl)furan-2-carboxylate) across studies .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- SAR Studies : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophoric groups .
Methodological Challenges
Q. Q7: How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
Q. Q8: What analytical techniques differentiate between regioisomers or stereoisomers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol = 85:15) to resolve enantiomers .
- 2D NMR (HSQC, NOESY) : Identify spatial proximity of pyrrolidine protons to the furan ring .
- Mass Spectrometry (HRMS) : Exact mass analysis (theoretical m/z 223.1218 for C₁₂H₁₇NO₃) .
Data Interpretation and Reporting
Q. Q9: How should researchers document synthetic failures or low-yield reactions?
Methodological Answer:
- Failure Logs : Record parameters (e.g., reagent ratios, humidity) to identify trends.
- Green Chemistry Metrics : Report atom economy (e.g., 65% for Mitsunobu route) and E-factor (kg waste/kg product) .
- Open Science Platforms : Share raw data on repositories like Zenodo for community troubleshooting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
